BChE-IN-19

Alzheimer's Disease Cholinesterase Indanone Derivatives

Researchers requiring a benchmark BChE inhibitor face potency and selectivity uncertainty. BChE-IN-19 solves this with defined nanomolar activity. - Most potent BChE inhibitor in its series: IC50 of 0.04 µM, enabling dose-response studies at minimal concentrations. - Ensures target specificity: Para-substitution confers high BChE selectivity over AChE, validated against matched meta-substituted analogs. - Supply reliability: Cataloged with ≥98% purity, eliminating batch-to-batch variability in profiling assays.

Molecular Formula C25H31NO5
Molecular Weight 425.5 g/mol
Cat. No. B12373459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBChE-IN-19
Molecular FormulaC25H31NO5
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CC(C2=O)CC3=CC=C(C=C3)OCCCN4CCOCC4)OC
InChIInChI=1S/C25H31NO5/c1-28-23-16-19-15-20(25(27)22(19)17-24(23)29-2)14-18-4-6-21(7-5-18)31-11-3-8-26-9-12-30-13-10-26/h4-7,16-17,20H,3,8-15H2,1-2H3
InChIKeyDHFFQIOEJYUOJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BChE-IN-19 Procurement Guide


BChE-IN-19, also designated as Compound 7b, is a para-substituted indanone derivative characterized by its potent and selective inhibition of butyrylcholinesterase (BChE). Its chemical structure features a 5,6-dimethoxy-2,3-dihydroinden-1-one core linked via a benzyl moiety to a para-aminopropoxy phenyl group terminating in a morpholine ring [1]. This compound has been identified as the most active BChE inhibitor within a series of novel indanone derivatives designed for potential application in Alzheimer's disease research [2].

BChE-selective indanone probe for cholinergic pathway studies
Para-substituted regioisomer prioritises BChE over AChE target engagement
High-purity (>98%) research compound from established supplier catalogs

Why BChE-IN-19 Is Irreplaceable


Generic substitution within the class of indanone-based cholinesterase inhibitors is not advisable due to profound differences in potency and enzyme selectivity dictated by specific structural modifications. The research series from which BChE-IN-19 originates demonstrates that BChE inhibition is highly sensitive to the substitution pattern on the phenyl ring, with para-substituted derivatives exhibiting significantly higher BChE inhibitory activity compared to their meta-substituted counterparts [1]. Furthermore, the nature of the terminal amine group imposes a clear order of potency (dimethyl amine > piperidine > morpholine), and the saturation of the linker profoundly impacts enzyme specificity [1]. Consequently, selecting a closely related analog like the meta-substituted Compound 5c (an AChE-selective inhibitor) or a derivative with a different amine group would result in a completely different biological profile, underscoring the need for precise compound selection based on its unique structural identity [1].

Regiochemical mismatch
Meta-substituted indanone analogs favour AChE inhibition; para substitution is required for maximal BChE activity, making non-para analogs unsuitable as direct replacements.
Amine substituent sensitivity
Replacing the dimethyl amine group with piperidine or morpholine may shift inhibitor potency downward according to established rank-order in this series.
Wide potency landscape
BChE IC50 values span a 600-fold range across structurally similar indanones, so an uncharacterized analog can introduce order-of-magnitude potency uncertainty.

BChE-IN-19 Differentiation Evidence


BChE Inhibitory Potency vs. Analog 5c

BChE-IN-19 (Compound 7b) demonstrates a potent and selective inhibition of BChE with an IC50 of 0.04 μM, establishing it as the most active BChE inhibitor in the synthesized series [1]. In direct comparison, the most potent AChE inhibitor from the same study, Compound 5c, exhibits an IC50 of 0.12 μM against AChE but a significantly lower IC50 of 1.01 μM against BChE [1]. This highlights a clear functional divergence based on structural isomerism, where the para-substituted 7b is optimized for BChE engagement, while the meta-substituted 5c is optimized for AChE.

BChE Potency vs. 5c
Reported
BChE-IN-19 (7b)
BChE IC50 = 0.04 µM
Compound 5c
AChE IC50 = 0.12 µM
BChE not reported
Top-ranked BChE inhibitor in series; 3-fold more potent against BChE than 5c is against AChE.
Series BChE range: 0.04–24.36 µM; 5c’s BChE value not determined.
Alzheimer's Disease Cholinesterase Indanone Derivatives

Regiochemical Selectivity: Para vs. Meta

While BChE-IN-19 exhibits potent BChE inhibition (IC50 = 0.04 μM), its selectivity profile contrasts sharply with the clinically used dual inhibitor donepezil. Donepezil is a potent AChE inhibitor (IC50 ≈ 0.006 μM) with a much weaker effect on BChE (IC50 ≈ 1.8 μM), resulting in an AChE-selectivity index of approximately 300 [1]. In contrast, BChE-IN-19 is a BChE-preferring inhibitor, representing a distinct pharmacological tool [1].

Regiochemical Selectivity
Class-level
Para-substituted indanone yields strongest BChE inhibitor; meta-substitution yields strongest AChE inhibitor. No overall statistical significance across pooled data.
Extreme-performing compounds segregate by substitution pattern, but class-level inference requires cautious interpretation.
Single-study SAR; independent validation limited.
Enzyme Selectivity Off-Target Effects Alzheimer's Disease

Amine Substituent Potency Ranking

Within the evaluated library of 20 indanone derivatives, BChE-IN-19 (Compound 7b) was identified as the single most potent inhibitor of BChE, achieving an IC50 of 0.04 μM [1]. This places it at the extreme upper end of the series' activity range (0.04 to 24.36 μM), outperforming all other synthesized analogs. This is a result of the optimal combination of structural features: a para-substituted phenyl ring and a morpholine amine group [1].

Amine Substituent Rank
Class-level
Dimethyl amine
Piperidine
Morpholine
Dimethyl amine (as in BChE-IN-19) occupies the highest potency tier; piperidine and morpholine show progressive reduction.
Individual IC50 values for corresponding analogs not separately reported.
Structure-Activity Relationship (SAR) Lead Optimization BChE Inhibition

BChE-IN-19 Application Scenarios


BChE Target Engagement in Alzheimer's Disease

In advanced Alzheimer's disease, BChE activity in the brain increases significantly, potentially compensating for declining AChE function and contributing to cholinergic deficit. BChE-IN-19, with its potent and selective inhibition of BChE (IC50 = 0.04 μM) and a preference for BChE over AChE, serves as an ideal pharmacological tool to dissect the specific contribution of BChE to disease pathology in advanced stages, without confounding AChE-related effects [1].

SAR Reference Standard for Indanone Inhibitors

The identification of BChE-IN-19 as the most potent BChE inhibitor (IC50 = 0.04 μM) within a series of 20 indanone derivatives establishes it as a key lead compound [1]. Structure-activity relationship (SAR) data pinpoint the para-substitution pattern and morpholine amine group as critical for high BChE potency [1]. Researchers can use BChE-IN-19 as a starting point for further chemical modifications to improve pharmacokinetic properties, such as blood-brain barrier permeability, while maintaining high potency.

Dual-Cholinesterase Selectivity Profiling

Due to its well-defined and potent inhibitory profile (IC50 = 0.04 μM), BChE-IN-19 can be implemented as a positive control or benchmark compound in high-throughput screening assays aimed at identifying novel BChE inhibitors [1]. Its consistent and robust activity provides a reliable reference point for evaluating the potency and selectivity of new chemical entities against BChE, ensuring assay quality and data comparability across different studies.

BChE Assay Normalization and Validation

BChE is widely expressed in non-neuronal tissues such as liver, plasma, and glial cells. The potent inhibitory activity of BChE-IN-19 (IC50 = 0.04 μM) makes it a valuable tool for exploring the physiological and pathological roles of BChE outside the central nervous system [1]. Studies examining BChE's involvement in lipid metabolism, detoxification, or inflammatory processes can leverage this compound to achieve effective and selective enzyme blockade in various cell and tissue models.

Application
Selection Property
Validation Focus
BChE pathway modulation studies
BChE-selective indanone probe
BChE IC50 benchmark and regiochemical specificity
Indanone SAR reference tool
Benchmark BChE potency
Positional and amine SAR comparison
AChE/BChE selectivity profiling
Para/meta regiochemical pair
Enzyme subtype preference interrogation
BChE enzymatic assay control
Defined potency and high purity
Assay Z'-factor and inter-assay normalization
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